

3-Nitro-5-(trifluoromethyl)pyridin-2-amine safety and handling precautions

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Compound of Interest

Compound Name: 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1311898

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In-Depth Technical Guide: 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and preliminary biological context of **3-Nitro-5-(trifluoromethyl)pyridin-2-amine**. The information is intended for use in controlled laboratory and drug development settings.

Chemical Identity and Properties

3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative. Its structural and chemical properties are summarized below.

Property	Value	Source
IUPAC Name	3-nitro-5-(trifluoromethyl)pyridin-2-amine	PubChem
Synonyms	2-Amino-3-nitro-5-trifluoromethylpyridine	PubChem
CAS Number	53359-69-6	PubChem
Molecular Formula	C ₆ H ₄ F ₃ N ₃ O ₂	PubChem
Molecular Weight	207.11 g/mol	PubChem
Appearance	Solid (predicted)	-
XLogP3	1.8	PubChem

Safety and Handling Precautions

Note: A specific Safety Data Sheet (SDS) for **3-Nitro-5-(trifluoromethyl)pyridin-2-amine** is not publicly available. The following precautions are based on data for structurally related compounds, including other nitropyridines and trifluoromethylpyridines. It is imperative to handle this compound with the utmost care and to perform a full risk assessment before use.

Hazard Classification (Inferred)

Hazard Class	Category	GHS Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed
Acute Dermal Toxicity	Category 4	H312: Harmful in contact with skin
Acute Inhalation Toxicity	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Protection Type	Specification	Standard
Eye/Face Protection	Chemical safety goggles or face shield.	EN166 (EU) or 29 CFR 1910.133 (US)
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure.	-
Respiratory Protection	Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.	EN 149 (EU) or 29 CFR 1910.134 (US)

Handling and Storage

- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood.^[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.^{[2][3]} Wash hands thoroughly after handling.^{[2][3]} Do not eat, drink, or smoke when using this product.^{[2][3]}
- **Storage:** Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up.
- **Incompatible Materials:** Strong oxidizing agents, strong acids, and strong bases.^[2]

First Aid Measures

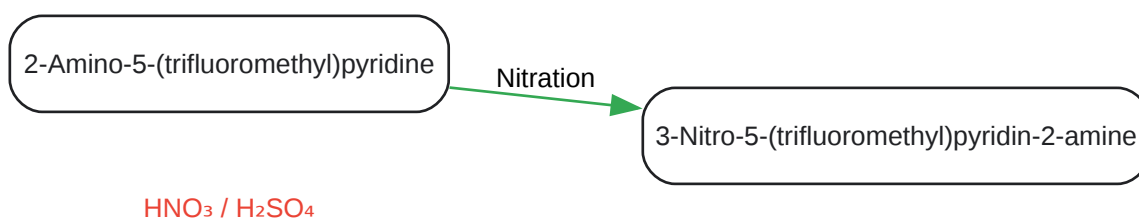
Exposure Route	Procedure
Inhalation	Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact	Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Experimental Protocols

Proposed Synthesis

A detailed experimental protocol for the synthesis of **3-Nitro-5-(trifluoromethyl)pyridin-2-amine** is not readily available in the public domain. However, a plausible route can be inferred from the synthesis of analogous compounds, such as 2-amino-3-nitropyridine. The proposed synthesis involves the nitration of 2-amino-5-(trifluoromethyl)pyridine.

Reaction Scheme:



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Caption: Proposed synthesis of **3-Nitro-5-(trifluoromethyl)pyridin-2-amine**.

Methodology:

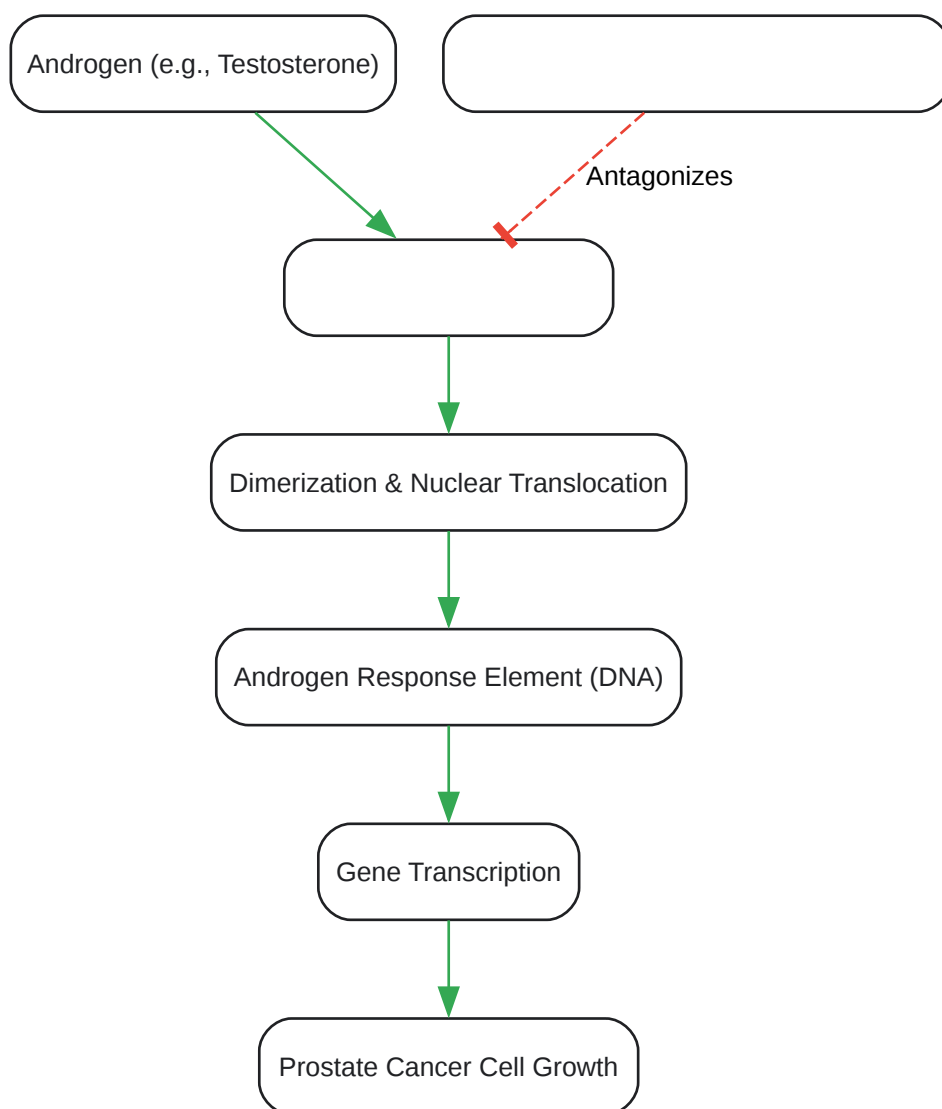
- **Dissolution:** Dissolve 2-amino-5-(trifluoromethyl)pyridine in a suitable solvent, such as concentrated sulfuric acid, under controlled cooling (e.g., an ice bath).
- **Nitration:** Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
- **Purification:** The crude product can be collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Experimental Workflows

Recent research has identified **3-Nitro-5-(trifluoromethyl)pyridin-2-amine** (referred to as EF2 in the cited literature) as a potent and pure androgen receptor (AR) antagonist.^{[2][4]} This compound has shown efficacy against both wild-type and drug-resistant AR variants, making it a promising lead compound for the development of therapeutics for prostate cancer.^{[2][4]}

Signaling Pathway: Androgen Receptor Antagonism

The compound acts by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer growth.

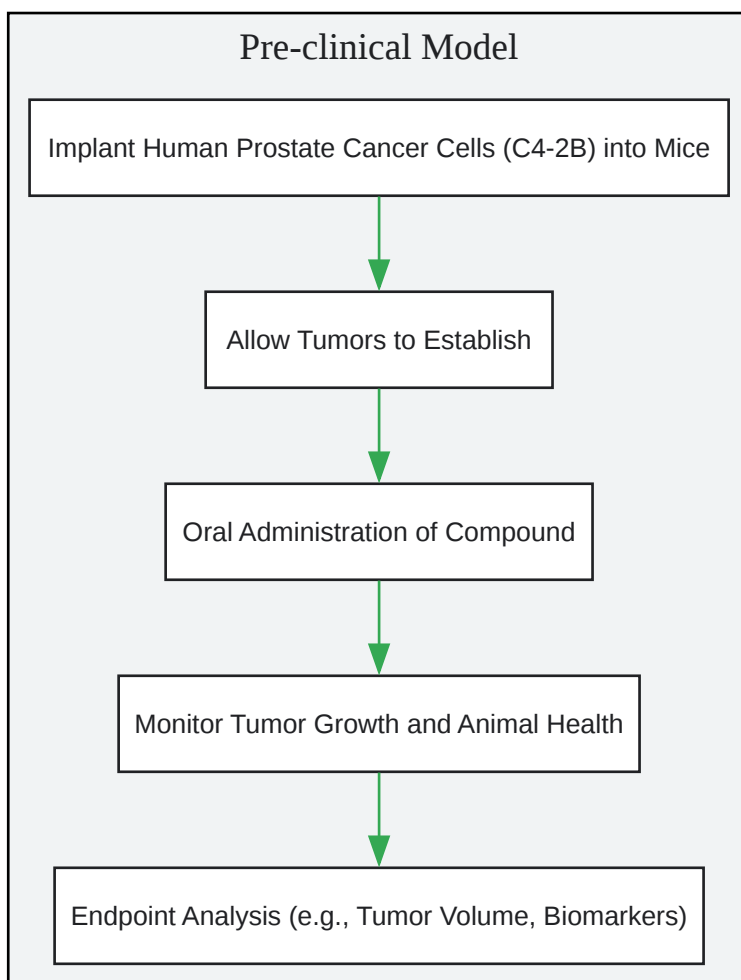


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Caption: Mechanism of action as an Androgen Receptor antagonist.

Experimental Workflow: In Vivo Efficacy Testing

The compound has been evaluated in a xenograft mouse model to assess its in vivo efficacy against prostate cancer tumor growth.[2][4]



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